molecular formula C4H5O6 B12346600 CID 156588559

CID 156588559

Cat. No.: B12346600
M. Wt: 149.08 g/mol
InChI Key: KEZIHDKNXVGKEP-PVQJCKRUSA-N
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Description

The compound with the identifier “CID 156588559” is a chemical entity registered in the PubChem database It is a unique compound with specific properties and applications in various scientific fields

Properties

Molecular Formula

C4H5O6

Molecular Weight

149.08 g/mol

InChI

InChI=1S/C4H5O6/c5-1(3(7)8)2(6)4(9)10/h1,5-6H,(H,7,8)(H,9,10)/t1-/m1/s1

InChI Key

KEZIHDKNXVGKEP-PVQJCKRUSA-N

Isomeric SMILES

[C@@H]([C](C(=O)O)O)(C(=O)O)O

Canonical SMILES

C([C](C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Chemical Reactions Analysis

CID 156588559 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted products.

Scientific Research Applications

CID 156588559 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, it could be investigated for its potential therapeutic effects or as a diagnostic tool. In industry, it may be utilized in the production of various chemical products or materials.

Mechanism of Action

The mechanism of action of CID 156588559 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

CID 156588559 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar structural features or chemical properties. The comparison can provide insights into the specific advantages or limitations of this compound in various applications. Some similar compounds may include CID 2244 (aspirin) and CID 5161 (salicylsalicylic acid) .

Q & A

How can I formulate a focused research question to investigate the pharmacological mechanism of CID 156588559?

  • Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure your question. For example: "How does CID 1565885519 (intervention) modulate [specific receptor/pathway] (indicator) compared to [existing compound/control] (comparison) in [cell line/animal model] (population) over [timeframe] (time), as measured by [biological outcome] (outcome)?" Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the scope and ensure alignment with current gaps in the literature .

Q. What are the essential steps to design a reproducible synthesis protocol for this compound?

  • Begin with a literature review to identify established synthetic routes. Document reagents, equipment (include manufacturer, model, and origin details), and purification methods. Validate reproducibility by replicating a published procedure before modifying variables (e.g., catalysts, solvents). Use standardized characterization techniques (NMR, HPLC, mass spectrometry) and adhere to IUPAC naming conventions .

Q. How should I conduct a systematic literature review on this compound’s physicochemical properties?

  • Use databases like PubMed, SciFinder, and Reaxys with Boolean operators (This compound AND [solubility/thermodynamic stability/crystal structure]). Evaluate primary sources for experimental conditions (e.g., solvent systems, temperature). Cross-reference secondary sources (review articles) for critical analysis of contradictions or consensus in data .

Advanced Research Questions

Q. How can I resolve contradictions in reported bioactivity data for this compound across different studies?

  • Conduct a contradiction analysis by: (1) Identifying the principal contradiction (e.g., conflicting IC₅₀ values) and its influencing factors (e.g., assay conditions, cell viability protocols). (2) Comparing methodologies using PRISMA guidelines to isolate variables (e.g., incubation time, buffer composition). (3) Proposing validation experiments (e.g., orthogonal assays, blinded replicates) to test hypotheses about data divergence .

Q. What statistical approaches optimize the synthesis yield of this compound while minimizing impurities?

  • Implement Design of Experiments (DOE) to evaluate critical variables (e.g., reaction temperature, stoichiometry). Use response surface methodology (RSM) to model interactions and identify optimal conditions. Validate predictions with triplicate runs and characterize impurities via LC-MS. Report confidence intervals and effect sizes to quantify uncertainty .

Q. How can I integrate multi-omics data to elucidate this compound’s off-target effects?

  • Combine transcriptomic, proteomic, and metabolomic datasets using bioinformatics pipelines (e.g., weighted gene co-expression networks). Apply pathway enrichment analysis (tools: DAVID, MetaboAnalyst) to identify perturbed biological processes. Validate hypotheses with targeted knockouts or chemical probes in relevant models. Address false discovery rates (FDR) via Benjamini-Hochberg correction .

Methodological Guidance

  • Experimental Reproducibility : Adhere to the ARRIVE guidelines for preclinical studies. Include raw data (e.g., NMR spectra, chromatograms) in supplementary materials, annotated with acquisition parameters .
  • Data Contradiction Management : Use Bradford Hill criteria (e.g., consistency, temporality) to assess causal relationships in conflicting pharmacological data .
  • Ethical Compliance : For in vivo studies, ensure protocols align with institutional animal care guidelines (e.g., NIH Office of Laboratory Animal Welfare) .

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